myr-pep2m

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Myristoylated form of Pep2m; Cell-permeable inhibitor of the interaction between AMPA receptor and N-ethylmaleimide-sensitive fusion protein (NSF).

Applications De Recherche Scientifique

1. Bicistronic Expression in Transgenic Mice

Myr-pep2m has been studied for its role in bicistronic expression within transgenic mice. This application is crucial for biomedical research and biotechnology. The use of the 2A peptide, related to Myr-pep2m, has been demonstrated to be efficient for co-translational cleavage in transgenic mice. This approach is superior to the internal ribosomal entry site for multicistronic constructs and is considered viable for genetically engineered mice (Trichas, Begbie, & Srinivas, 2008).

2. Role in Diabetes-Associated Kidney Injuries and Dysfunction

Research on myricetin, a compound related to Myr-pep2m, has shown significant effects in attenuating diabetes-associated kidney injuries and dysfunction. The study demonstrated that myricetin could alleviate renal dysfunction and fibrosis induced by diabetes. This is achieved through its action on oxidative-stress- and inflammation-associated signaling pathways (Yang et al., 2019).

3. Photothermal and Colorimetric Sensing for Dietary Myrosinase Profiling

A recent study presented a photothermal-responsive colorimetric biosensor for onsite Myr determination. This method is significant for food quality and dietary nutrition assessments, offering advantages like anti-interference, high accuracy, and low cost. It is particularly useful for rapid and real-time visual Myr identification in food-sourced samples (Qiao et al., 2023).

4. Potential Therapeutic Agent for Diabetic Nephropathy

Myricitrin, derived from Myrica esculenta bark and related to Myr-pep2m, has been evaluated for its therapeutic potential against diabetic nephropathy. It significantly attenuated high glucose-induced toxicity in cells and in diabetic rats. This suggests its potential as a therapeutic agent for diabetic nephropathy (Dua et al., 2021).

5. Myricetin's Role in Disease Treatment and Prevention

Myricetin (MYR) has been found to have therapeutic effects on several diseases, including tumors, inflammatory diseases, atherosclerosis, and diabetes. This highlights MYR's potential as a natural compound with promising research and development prospects (Song et al., 2020).

6. Anti-Hyperglycemic Activity via DPP-4 Inhibition

Myricetin has been identified for its anti-hyperglycemic activity, which is achieved through the inhibition of Dipeptidyl peptidase-4 (DPP-4) and enhancement of GLP-1 levels. This indicates its potential in ameliorating diabetic conditions (Lalitha et al., 2020).

7. Historical and Molecular Perspectives on Myr

The paper titled "Myristoylation, an Ancient Protein Modification Mirroring Eukaryogenesis and Evolution," provides historical and molecular perspectives on MYR. It discusses the evolution of N-myristoylation and its crucial role in the modification landscape across eukaryotes (Meinnel, Dian, & Giglione, 2020).

8. Surface Expression of AMPA Receptors in Neurons

A study involving a peptide related to Myr-pep2m, called pep2m, revealed its role in the surface expression of AMPA receptors in hippocampal neurons. This interaction is essential for the proper functioning of these receptors in the brain (Noel et al., 1999).

Propriétés

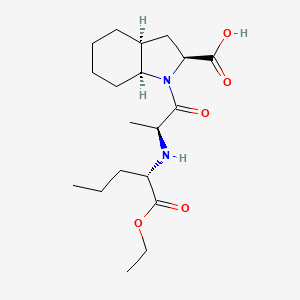

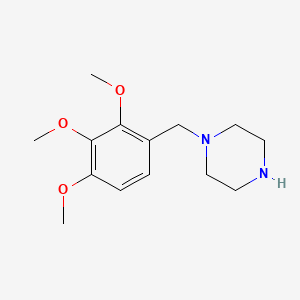

Formule moléculaire |

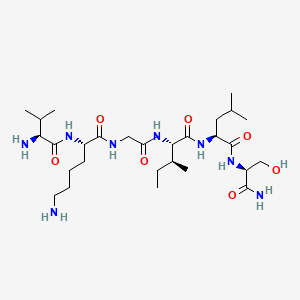

C63H118N18O14S |

|---|---|

Poids moléculaire |

1383.8 |

InChI |

InChI=1S/C63H118N18O14S/c1-7-8-9-10-11-12-13-14-15-16-17-29-51(84)74-42(25-18-21-33-64)55(87)77-45(28-24-36-71-63(69)70)56(88)78-46(32-37-96-6)58(90)76-44(27-20-23-35-66)59(91)81-52(39(2)3)61(93)73-41(5)53(85)75-43(26-19-22-34-65)57(89)80-48(38-50(68)83)60(92)72-40(4)54(86)79-47(62(94)95)30-31-49(67)82/h39-48,52H,7-38,64-66H2,1-6H3,(H2,67,82)(H2,68,83)(H,72,92)(H,73,93)(H,74,84)(H,75,85)(H,76,90)(H,77,87)(H,78,88)(H,79,86)(H,80,89)(H,81,91)(H,94,95)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1 |

Clé InChI |

WOHZPGNQJGMOFO-KJNWLHRWSA-N |

SMILES isomérique |

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O |

Apparence |

White lyophilised solid |

Pureté |

>98% |

Séquence |

Myr-KRMKVAKNAQ |

Stockage |

-20°C |

Synonymes |

myr-pep2m |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

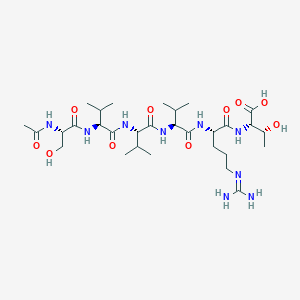

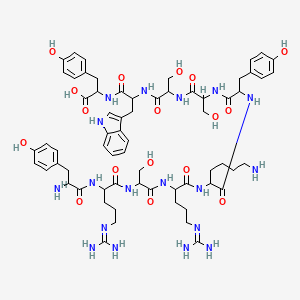

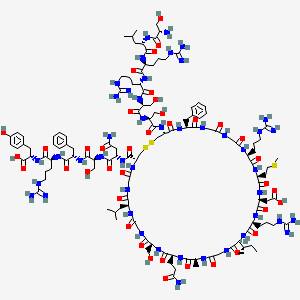

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide](/img/structure/B612347.png)